Hydroxy Bezafibrate-D6
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Overview
Description
Hydroxy Bezafibrate-D6 is a deuterium-labeled analogue of Hydroxy Bezafibrate. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy Bezafibrate-D6 is synthesized by incorporating deuterium into Hydroxy Bezafibrate. The process involves the substitution of hydrogen atoms with deuterium atoms in the molecular structure. This can be achieved through various chemical reactions, including deuterium exchange reactions under specific conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange, purification, and quality control to meet the required standards for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Bezafibrate-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Deuterium atoms can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Hydroxy Bezafibrate-D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the pharmacokinetic profiles of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and transformations of drugs.
Environmental Research: Used in studies related to environmental contamination and pollutant tracking.
Clinical Diagnostics: Employed in diagnostic assays to quantify drug levels in biological samples.
Mechanism of Action
Hydroxy Bezafibrate-D6 exerts its effects by acting as a labeled analogue of Hydroxy Bezafibrate. The deuterium substitution can influence the pharmacokinetic and metabolic profiles of the compound. It is generally accepted that this compound, like its parent compound, may act as an agonist of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This interaction can modulate lipid metabolism and other related pathways .
Comparison with Similar Compounds
Hydroxy Bezafibrate-D6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hydroxy Bezafibrate: The non-deuterated form of this compound.
Bezafibrate: A fibrate drug used for the treatment of hyperlipidemia.
Gemfibrozil: Another fibrate drug with similar lipid-lowering effects.
Fenofibrate: A fibrate drug used to reduce cholesterol levels
This compound’s uniqueness lies in its stable isotope labeling, which provides advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C19H20ClNO5 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C19H20ClNO5/c1-19(2,18(24)25)26-15-9-5-12(6-10-15)16(22)11-21-17(23)13-3-7-14(20)8-4-13/h3-10,16,22H,11H2,1-2H3,(H,21,23)(H,24,25)/i1D3,2D3 |
InChI Key |
BSKJWQIHRRCBIU-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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